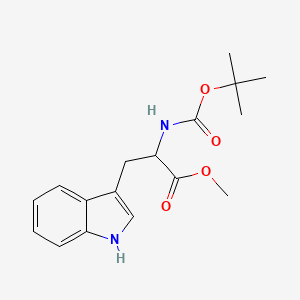

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate

Übersicht

Beschreibung

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an indole moiety, and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

Boc Protection: The synthesis typically begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH). This step ensures the amino group remains unreactive during subsequent reactions.

Indole Formation: The indole ring can be formed through Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.

Types of Reactions:

Oxidation: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Reduction: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA).

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Reduction: Trifluoroacetic acid (TFA) for Boc deprotection.

Substitution: Sodium hydroxide (NaOH) for hydrolysis of the ester group.

Major Products Formed:

Nitroindole: Resulting from nitration of the indole ring.

Amino Indole: Resulting from Boc deprotection.

Indole Carboxylic Acid: Resulting from ester hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: The indole moiety is a key structural component in many biologically active molecules, making this compound useful in studying biological processes. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The indole ring can bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-((tert-butoxycarbonyl)amino)acetate: Similar Boc-protected amino acid derivative.

2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Another Boc-protected compound with a benzene ring.

Uniqueness: The presence of the indole ring in Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate distinguishes it from other Boc-protected compounds, providing unique chemical and biological properties.

Biologische Aktivität

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H22N2O5

- Molecular Weight : 334.37 g/mol

- CAS Number : 1357913-58-6

- Appearance : Pale yellow solid

- Purity : >96% .

The compound's biological activity is primarily attributed to its structural features, which facilitate interactions with various biological targets. The indole moiety is known for its role in modulating biological pathways, particularly in cancer and neurodegenerative diseases.

Key Mechanisms :

- Inhibition of Enzymatic Activity : Initial studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The compound may influence pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical in cell survival and proliferation.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its capacity to induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Induction of apoptosis |

| Study B | MCF-7 | 10 | Cell cycle arrest at G2/M phase |

| Study C | A549 | 12 | Inhibition of migration and invasion |

These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies .

Neuroprotective Effects

In addition to its anticancer activity, there is emerging evidence supporting the neuroprotective effects of this compound. A study demonstrated that it could reduce oxidative stress markers in neuronal cells, indicating potential benefits in neurodegenerative conditions.

| Study | Model | Outcome |

|---|---|---|

| Study D | Mouse model of Alzheimer's disease | Decreased amyloid-beta plaques |

| Study E | SH-SY5Y cells | Reduced ROS levels |

These results highlight the dual potential of this compound as both an anticancer agent and a neuroprotective compound .

Eigenschaften

IUPAC Name |

methyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOVPXUZAOKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.